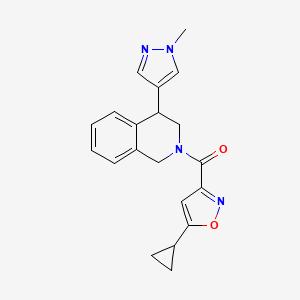

(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound “(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a heterocyclic molecule featuring a methanone core bridging a 5-cyclopropylisoxazole and a 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-10-15(9-21-23)17-12-24(11-14-4-2-3-5-16(14)17)20(25)18-8-19(26-22-18)13-6-7-13/h2-5,8-10,13,17H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJURSKINEFQGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with CAS number 2034387-24-9 , has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activities, including cytotoxicity and leishmanicidal effects.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 348.4 g/mol . The structure features a cyclopropyl group attached to an isoxazole ring, alongside a dihydroisoquinoline moiety substituted with a pyrazole ring. This unique architecture is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and the dihydroisoquinoline components. While specific synthetic routes for this compound are not detailed in the literature, related compounds have been synthesized using methods such as cyclization and condensation reactions involving pyrazole derivatives and isoxazole precursors.

Cytotoxicity

Research indicates that compounds structurally related to (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar derivatives, the IC50 values ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The most potent derivatives showed over 70% inhibition of cell viability at concentrations of 100 µM .

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | >70 |

| HeLa | 78.72 | >70 |

Leishmanicidal Activity

The compound's potential as an anti-leishmanial agent has also been explored. Related compounds demonstrated excellent leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM , comparable to standard treatments like amphotericin B . The evaluation involved assessing the viability of promastigotes in vitro, revealing that several derivatives exhibited IC50 values ranging from 0.15 µM to 0.19 µM , indicating strong efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of pyrazole and isoxazole compounds for their biological activities:

- Cytotoxicity Studies : A series of bis(spiro pyrazolone) cyclopropanes were evaluated against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Leishmanicidal Activity : Compounds exhibiting significant leishmanicidal effects were identified through in vitro assays against Leishmania species, emphasizing the therapeutic potential for treating leishmaniasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous methanone derivatives is presented below, based on available evidence:

Table 1: Key Features of Methanone-Containing Compounds

Key Observations:

Structural Complexity: The target compound’s isoquinoline and cyclopropylisoxazole groups distinguish it from simpler pyrazole- or thiophene-based methanones in and . These substituents may enhance binding specificity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.